molecular formula C13H9ClN2S B2657208 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 610274-04-9

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2657208
CAS No.: 610274-04-9
M. Wt: 260.74
InChI Key: ZDKXQLKPTBRODA-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS 610274-04-9) is a high-purity chemical reagent specializing in the synthesis of novel bioactive molecules. This compound features the thieno[2,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a privileged structure with myriad pharmacological activities . The chloro group at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing researchers to functionalize the core structure with various amines and other nucleophiles to create diverse compound libraries for biological screening. The specific methyl and phenyl substitutions at the 5 and 6 positions are common motifs explored in structure-activity relationship (SAR) studies . Thieno[2,3-d]pyrimidine derivatives, in general, have been extensively investigated and demonstrated promising biological activities in published research, including serving as narrow-spectrum antimicrobial agents , anticancer agents, and anti-inflammatory compounds . For instance, related analogs have been developed as potent, selective inhibitors targeting the NuoD subunit of Helicobacter pylori's respiratory Complex I, validating this chemical series for future antibiotic development . This compound is supplied for research purposes as a critical building block in drug discovery programs, particularly for those focused on optimizing the thienopyrimidine core to develop new therapeutic agents for multifactorial diseases. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Chemical Identifiers: • CAS Number: 610274-04-9 • Molecular Formula: C13H9ClN2S • Molecular Weight: 260.74 g/mol • MDL Number: MFCD06253955 Safety Information: Handle with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements: H315-H319-H335 .

Properties

IUPAC Name

4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKXQLKPTBRODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with formamide . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents .

Scientific Research Applications

Anti-Infective Applications

Recent studies have highlighted the potential of thienopyrimidine derivatives, including 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, as inhibitors of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Research has shown that modifications to the thienopyrimidine core can enhance antibacterial activity. For instance, compounds derived from this scaffold demonstrated significant potency against H. pylori, with specific derivatives achieving IC50 values in the low micromolar range, indicating their potential as targeted therapies for resistant strains of this pathogen .

Anti-Inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. In vitro assays have demonstrated that certain thienopyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. For example, studies reported IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Anticancer Research

The anticancer potential of thienopyrimidine derivatives has been extensively investigated. Several studies have synthesized new derivatives and evaluated their antiproliferative activities against various cancer cell lines. For example, certain derivatives showed significant cytotoxic effects against melanoma and breast cancer cell lines, with some compounds reducing cell viability by over 80% at concentrations as low as 50 µM . The mechanism of action is believed to involve the inhibition of key cellular pathways such as tubulin polymerization and EGFR kinase activity, making these compounds promising candidates for further development in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl ring and other substituents have been systematically studied to enhance potency and selectivity against targets such as COX enzymes and cancer cell proliferation pathways. For instance, specific substitutions have been shown to improve metabolic stability and reduce cytotoxicity while maintaining or enhancing therapeutic efficacy .

Data Summary Table

Application AreaKey FindingsReference
Anti-InfectivePotent against H. pylori with low micromolar IC50
Anti-InflammatoryCOX-2 inhibition comparable to celecoxib
AnticancerSignificant cytotoxicity in melanoma/breast cancer
Structure-Activity RelationshipsOptimization through phenyl ring modifications

Case Studies

  • Inhibition of Helicobacter pylori : A study focused on synthesizing various thienopyrimidine analogs revealed that specific substitutions led to enhanced antibacterial activity against H. pylori, providing insights into effective drug design strategies for treating infections resistant to conventional therapies .
  • Anticancer Activity : A series of novel thienopyrimidine derivatives were evaluated in vitro against multiple cancer cell lines. The most active compounds were selected for further testing by the National Cancer Institute, demonstrating their potential as lead candidates for anticancer drug development .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects of thienopyrimidines has shown that certain derivatives effectively inhibit COX enzymes in vitro, paving the way for potential therapeutic applications in inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[2,3-d]pyrimidines

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly substituent-dependent. Below is a comparative analysis of analogs:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Features
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Cl (4), CH₃ (6), Ph (5) C₁₃H₉ClN₂S Not reported Aromatic phenyl enhances lipophilicity; chloro and methyl optimize reactivity
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Cl (4), CH₃ (2,5,6) C₉H₉ClN₂S Not reported Reduced steric bulk compared to phenyl analog; lower MW (212.70 g/mol)
4-(Dimethylamino)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one NMe₂ (4), OH (5), SMe (2) C₁₀H₁₂N₄OS₂ 177–179 Hydroxy and thioether groups improve solubility; dimethylamino enhances basicity
6-(Dialkylamino)pyrimidine-5-carboxaldehydes CHO (5), NR₂ (6) Variable 135–137 Aldehyde functionality enables further derivatization; used in multi-step syntheses

Structural Analogues in Other Fused Pyrimidine Systems

Compounds with alternative fused ring systems exhibit distinct properties:

  • 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (C₇H₆ClN₃): Features a pyrrole ring instead of thiophene. Higher melting point (215–220°C) due to hydrogen-bonding capacity of the dihydro-pyrrole ring . Enhanced solubility in polar solvents (e.g., methanol, dichloromethane) compared to thieno analogs .
  • Molecular weight (256.71 g/mol) and reactivity differ due to the electron-withdrawing ester group .

Biological Activity

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities. Its unique thieno[2,3-d]pyrimidine structure, characterized by a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 5-position, contributes to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, cellular effects, and therapeutic potential.

  • Molecular Formula : C13H10ClN3S
  • Molecular Weight : Approximately 247.72 g/mol

The presence of both sulfur and nitrogen in its structure allows for diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism appears to involve interference with cell signaling pathways critical for tumor growth and survival.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes linked to disease processes. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

The biological effects of this compound are mediated through specific molecular interactions:

  • Binding Interactions : The compound binds to active sites on target enzymes or receptors, inhibiting their function. This binding is crucial for modulating downstream signaling pathways associated with cell proliferation and apoptosis.
  • Influence on Gene Expression : It has been observed to affect gene expression profiles in treated cells, further contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/TargetsObserved EffectsReference
AntitumorMCF-7, MDA-MB-231Inhibition of cell proliferation
Enzyme InhibitionCOX enzymesReduced enzyme activity
AntimicrobialVarious bacterial strainsInhibition of bacterial growth

Detailed Research Findings

  • Antitumor Studies : In vitro studies using the MTT assay demonstrated that this compound significantly reduced the viability of breast cancer cell lines at concentrations as low as 10 µM. The IC50 values for MCF-7 were reported around 15 µM, indicating potent antiproliferative activity.
  • Enzymatic Activity : The compound was tested for COX inhibition using enzyme assays where it showed competitive inhibition with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib.
  • Antimicrobial Testing : The compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria in disk diffusion assays. Minimum inhibitory concentrations (MICs) ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain.

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